molecular formula C14H15ClN2O2S B3265599 3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide CAS No. 406927-73-9

3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide

Cat. No.: B3265599
CAS No.: 406927-73-9
M. Wt: 310.8 g/mol
InChI Key: ADXNDRWIQBHXKF-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide (CAS 406927-73-9) is a high-purity sulfonamide derivative of significant interest in medicinal chemistry and biochemical research. This compound, with the molecular formula C 14 H 15 ClN 2 O 2 S and a molecular weight of 310.80 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure features a benzene-sulfonamide core substituted with an amino group, a chloro group, and an N-ethyl-N-phenyl moiety, which contributes to its unique steric and electronic properties. Sulfonamides are a prominent class of compounds in drug discovery, well-known for their ability to act as potent inhibitors of carbonic anhydrase (CA) enzymes . These zinc metalloenzymes are critical therapeutic targets for conditions such as glaucoma, epilepsy, obesity, and cancer . The deprotonated nitrogen of the sulfonamide group can coordinate with the zinc ion in the active site of CA, effectively blocking its catalytic activity . Researchers can further functionalize the aromatic amine group, for instance through acylation or condensation reactions, to explore structure-activity relationships and develop novel inhibitors . This compound is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . It is typically supplied for laboratory use and should be stored sealed in a dry environment .

Properties

IUPAC Name

3-amino-4-chloro-N-ethyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-2-17(11-6-4-3-5-7-11)20(18,19)12-8-9-13(15)14(16)10-12/h3-10H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXNDRWIQBHXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221506
Record name 3-Amino-4-chloro-N-ethyl-N-phenylbenzenesulfonamide
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Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406927-73-9
Record name 3-Amino-4-chloro-N-ethyl-N-phenylbenzenesulfonamide
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Record name 3-Amino-4-chloro-N-ethyl-N-phenylbenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the nitration of 4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Substitution Reactions

The chloro group at the 4-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reagents and outcomes include:

Reaction TypeReagents/ConditionsProductsNotes
Hydrolysis NaOH (aqueous), 80–100°C3-Amino-4-hydroxy-N-ethyl-N-phenylbenzenesulfonamideRate depends on activating effects of amino and sulfonamide groups.
Alkoxy Substitution Sodium methoxide (MeONa), DMSO3-Amino-4-methoxy-N-ethyl-N-phenylbenzenesulfonamidePolar aprotic solvents enhance nucleophilicity.
Amino Substitution Ammonia (NH₃), Cu catalyst3,4-Diamino-N-ethyl-N-phenylbenzenesulfonamideRequires catalytic copper to proceed .

The electron-withdrawing sulfonamide group deactivates the ring, but the amino group at the 3-position provides partial activation, enabling substitution under moderate conditions.

Oxidation and Reduction

The amino group participates in redox reactions:

Oxidation

  • With KMnO₄ (acidic) : Forms 3-nitroso-4-chloro-N-ethyl-N-phenylbenzenesulfonamide as an intermediate, further oxidizing to 3-nitro derivatives.

  • With H₂O₂ : Produces sulfonic acid derivatives via sulfonamide group oxidation.

Reduction

  • Catalytic Hydrogenation : Reduces the chloro group to hydrogen, yielding 3-amino-N-ethyl-N-phenylbenzenesulfonamide.

  • NaBH₄/EtOH : Selectively reduces nitroso intermediates back to amino groups without affecting other substituents.

Electrophilic Aromatic Substitution (EAS)

The amino group directs electrophiles to the ortho and para positions, but steric hindrance from the bulky N-ethyl-N-phenyl group limits reactivity. Key reactions include:

ElectrophileConditionsProductYield (%)
Nitration (HNO₃/H₂SO₄)0–5°C3-Amino-4-chloro-5-nitro-N-ethyl-N-phenylbenzenesulfonamide45–60
Sulfonation (SO₃/H₂SO₄)50°C3-Amino-4-chloro-N-ethyl-N-phenylbenzenesulfonamide-5-sulfonic acid30–40
Acetylation (AcCl/pyridine)RT3-Acetamido-4-chloro-N-ethyl-N-phenylbenzenesulfonamide85–90

The sulfonamide group’s electron-withdrawing effect competes with the amino group’s activation, leading to mixed regioselectivity .

Sulfonamide Reactivity

  • Alkylation : Reacts with ethyl iodide in the presence of K₂CO₃ to form quaternary sulfonamide salts.

  • Acid Catalyzed Hydrolysis : Concentrated HCl (reflux) cleaves the sulfonamide bond, yielding 3-amino-4-chlorobenzenesulfonic acid and N-ethyl-N-phenylamine .

Amino Group Reactions

  • Diazotization : Forms diazonium salts at 0–5°C, which couple with β-naphthol to generate azo dyes .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to produce imine derivatives.

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable C–C and C–N bond formation:

  • Suzuki Coupling : With arylboronic acids, forms biaryl derivatives (e.g., 3-amino-4-(4-methylphenyl)-N-ethyl-N-phenylbenzenesulfonamide) using Pd(PPh₃)₄/Na₂CO₃ .

  • Buchwald-Hartwig Amination : Introduces secondary amines at the chloro position with Ni or Pd catalysts .

Mechanistic Insights

  • Substitution : Proceeds via a Meisenheimer complex in NAS, with the amino group stabilizing the transition state through resonance.

  • Oxidation : The amino group’s lone pair facilitates electron transfer to oxidizing agents, forming nitroso/nitro intermediates .

  • EAS : Steric bulk from N-ethyl-N-phenyl limits para substitution, favoring ortho products despite thermodynamic challenges.

Scientific Research Applications

Pharmacological Applications

Antiviral Activity:
Recent studies have indicated that derivatives of sulfonamide compounds, including 3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide, can exhibit antiviral properties. Specifically, they have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. The structure of these compounds allows for modifications that enhance their efficacy against various strains of the virus while maintaining low cytotoxicity levels .

Antibacterial Properties:
The compound has shown potential as an antibacterial agent. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folate synthesis. By blocking this enzyme, sulfonamides prevent bacterial growth and reproduction. Studies have synthesized various derivatives of sulfonamide compounds that demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Antiviral and Antibacterial Activity

Compound NameActivity TypeTargetEfficacy (EC50/IC50)Reference
This compoundAntiviralHIV0.24 nM
Various sulfonamide derivativesAntibacterialDHPSVaries by compound

Case Study: Development of Antiviral Agents

A study focusing on the optimization of NNRTIs derived from sulfonamide frameworks demonstrated that modifications to the phenyl ring significantly impacted antiviral activity against HIV strains. Compounds with specific substituents showed enhanced potency, indicating the importance of structural diversity in drug development .

Case Study: Antibacterial Efficacy

Research on novel thiazole-sulfonamide hybrids revealed promising antibacterial activity against resistant strains. These compounds were tested in vitro against multiple bacterial strains, showcasing a significant reduction in bacterial growth, particularly when combined with cell-penetrating peptides .

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives are widely studied for their diverse applications in medicinal chemistry. Below is a detailed comparison of 3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide with structurally related compounds:

Structural and Functional Group Variations

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₄H₁₅ClN₂O₂S -NH₂ (3), -Cl (4), -SO₂N(C₂H₅)(C₆H₅) 310.8 Lab use, potential pharmaceutical intermediate
N-(3-Chloro-4-methylphenyl)-4-nitrobenzenesulfonamide C₁₃H₁₁ClN₂O₄S -NO₂ (4), -Cl (3), -CH₃ (4) 326.76 Electron-withdrawing nitro group enhances reactivity
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide C₁₃H₁₂BrClN₂O₃S -Br (3), -OCH₃ (4), -NH₂ (3), -Cl (4) 391.67 Bromine increases molecular weight; methoxy improves solubility
3-Amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide C₁₃H₁₃ClN₂O₃S -OCH₃ (4), -Cl (4'), -NH₂ (3) 296.78 Methoxy group enhances polarity
N-[3-(Aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide C₁₃H₁₃ClN₂O₂S -CH₂NH₂ (3), -Cl (4) 296.78 Aminomethyl group may improve bioactivity

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. In contrast, the nitro (-NO₂) group in N-(3-chloro-4-methylphenyl)-4-nitrobenzenesulfonamide is strongly electron-withdrawing, which may stabilize negative charges in intermediates .
  • Lipophilicity : The ethyl and phenyl groups in the primary compound increase lipophilicity compared to derivatives with smaller substituents (e.g., methyl in or methoxy in ). This property influences membrane permeability and bioavailability.

Biological Activity

Overview

3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide is a sulfonamide derivative with significant biological activity. It has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C14H15ClN2O2S
  • Molecular Weight : 310.8 g/mol
  • CAS Number : 406927-73-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's amino and sulfonamide groups enable it to modulate enzyme activity and disrupt protein-protein interactions, which can lead to various therapeutic effects.

Enzyme Inhibition

Research indicates that this compound serves as a probe in biochemical assays to study enzyme activity. It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties in various studies. It has been evaluated against different bacterial strains, showing effectiveness comparable to existing antibiotics. This suggests potential applications in treating bacterial infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have indicated that it can reduce inflammation markers in vitro, making it a candidate for further investigation in inflammatory disease models .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluating the compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antibacterial activity .
  • Anti-inflammatory Studies : In vitro assays showed that treatment with the compound reduced tumor necrosis factor-alpha (TNF-α) levels in macrophages by approximately 40%, highlighting its potential in managing inflammatory conditions.
  • Enzyme Interaction : The compound was found to inhibit Trypanosoma brucei N-myristoyltransferase (TbNMT) with an IC50 value of 0.002 µM, suggesting its utility in treating human African trypanosomiasis (HAT) .

Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityEnzyme Inhibition IC50
This compoundHighModerate0.002 µM
3-amino-4-bromo-N-ethyl-N-phenylbenzene-1-sulfonamideModerateLowN/A
3-amino-4-chloro-N-methyl-N-phenylbenzene-1-sulfonamideHighModerateN/A

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the optimal synthetic routes for preparing 3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide, and how can purity be ensured? A: The compound can be synthesized via nucleophilic substitution between 3-amino-4-chlorobenzenesulfonyl chloride and N-ethyl-N-phenylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic control) are critical. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Purity is validated using HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted sulfonyl chloride or amine .

Structural Confirmation Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this sulfonamide? A: Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for sulfonamide (-SO₂N-), aromatic protons, and ethyl/phenyl groups.
  • X-ray crystallography : Resolves bond lengths/angles (e.g., S–N bond ~1.63 Å, typical for sulfonamides) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion ([M+H]⁺) and isotopic pattern.
  • FT-IR : Identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) and N–H bends .

Advanced Research Questions

Biological Activity Mechanisms Q: How does the substituent pattern (e.g., chloro, ethyl, phenyl groups) influence this compound’s antiproliferative activity in cancer cell lines? A: The 4-chloro and N-ethyl-N-phenyl groups enhance lipophilicity, improving membrane permeability. Comparative studies of analogs (e.g., E7010, E7070) show that chloro substituents at position 4 increase tubulin disruption or cell cycle arrest (G1/S phase) . Activity can be screened using:

  • COMPARE analysis : Profiles against 39 cancer cell lines (e.g., NCI-60) to identify mechanism-specific responses .
  • Flow cytometry : Quantifies cell cycle phase distribution post-treatment .

Data Contradictions in Biological Assays Q: How can conflicting IC₅₀ values for this compound across studies be resolved? A: Variability may arise from:

  • Cell line heterogeneity : Test in isogenic lines to control for genetic drift .
  • Assay conditions : Standardize incubation time, serum concentration, and cytotoxicity markers (e.g., MTT vs. ATP luminescence).
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation . Computational modeling (e.g., molecular docking to tubulin or kinases) can validate target engagement .

Structure-Activity Relationship (SAR) Optimization Q: What strategies improve selectivity for cancer cells while minimizing off-target effects? A:

  • Substituent modifications : Replace ethyl with cyclopropyl to reduce metabolic oxidation .
  • Prodrug design : Mask the amino group with a pH-sensitive moiety for tumor-specific activation .
  • Pharmacophore modeling : Align with co-crystallized targets (e.g., carbonic anhydrase IX) to optimize binding .

Methodological Tables

Table 1: Comparative Antiproliferative Activity of Sulfonamide Derivatives

CompoundSubstituentsIC₅₀ (μM)MechanismReference
E70104-Methoxy, pyridinyl0.15Tubulin polymerization
E70703-Chloro, indolyl0.08Cell cycle arrest (G1/S)
Target compound (this)4-Chloro, N-ethyl-N-phenyl1.2Under investigation-

Table 2: Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersExpected Outcome
¹H NMR (500 MHz)δ 7.8–8.2 (aromatic H), δ 1.2 (CH₃ of ethyl)Integration ratios match structure
X-raySpace group P2₁/c, Z = 4R-factor < 0.05
HPLCRetention time: 6.8 min, >98% puritySingle peak, no impurities

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide

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